MPO-IN-28

Myeloperoxidase Inhibitor potency Drug discovery

MPO-IN-28 (CAS 37836-90-1) is a mechanism-based irreversible MPO inhibitor (IC50 44 nM) that uniquely combines a guanidine scaffold with validated functional potency—inhibiting LDL oxidation (IC50 90 nM) and protecting endothelial glycocalyx integrity in COVID-19 plasma models. With a 400-fold selectivity window over NHDF cytotoxicity and demonstrated BBB permeability, it outperforms verdiperstat (IC50 630 nM) for neuroinflammation and vascular barrier studies.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
Cat. No. B10780394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPO-IN-28
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC
InChIInChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
InChIKeyZJBMSSBTCGJZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPO-IN-28: Procurement-Grade Myeloperoxidase Inhibitor with Defined IC50 and Irreversible Binding Profile


MPO-IN-28 (CAS 37836-90-1), also known as Compound 28 or 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine, is a guanidine-class small molecule inhibitor of the heme enzyme myeloperoxidase (MPO). It exhibits an IC50 of 44 nM against recombinant human MPO in cell-free assays . Identified through a ligand-based pharmacophore modeling and structure-based virtual screening approach, MPO-IN-28 is characterized as a mechanism-based irreversible inhibitor that covalently inactivates MPO at nanomolar concentrations [1]. The compound possesses a molecular weight of 231.25 g/mol and demonstrates solubility in DMSO while remaining insoluble in water and ethanol .

Why MPO-IN-28 Cannot Be Interchanged with Other MPO Inhibitors Without Experimental Risk


MPO inhibitors exhibit substantial heterogeneity in binding modality, potency, and functional readout. Within the MPO inhibitor class, compounds diverge across multiple axes: reversible versus irreversible inhibition, cell-free IC50 values spanning three orders of magnitude (1.5 nM to >630 nM), and distinct pharmacological effects in disease-relevant models [1]. MPO-IN-28 combines a guanidine scaffold, an IC50 of 44 nM, and a mechanism-based irreversible inhibition profile [2]. It also demonstrates specific protective activity against endothelial glycocalyx degradation in COVID-19 plasma-treated primary human aortic endothelial cells [3]. These attributes do not uniformly transfer to other MPO inhibitors; substitution without empirical validation introduces confounding variables that may invalidate experimental conclusions and procurement decisions.

MPO-IN-28 Quantitative Evidence: Potency, Mechanism, and Functional Differentiation Against Comparators


MPO-IN-28 IC50 of 44 nM vs. Clinical-Stage MPO Inhibitors: Comparative Potency Benchmarking

In cell-free recombinant human MPO assays, MPO-IN-28 demonstrates an IC50 of 44 nM. This potency positions MPO-IN-28 as substantially more potent than the clinical-stage MPO inhibitor verdiperstat (AZD3241, IC50 = 630 nM), a reversible and orally active MPO inhibitor developed for neurodegenerative disorders [1]. MPO-IN-28 is also more potent than AZD5904 (IC50 = 140 nM), another irreversible MPO inhibitor [1]. However, MPO-IN-28 exhibits lower potency than the clinical candidate mitiperstat (AZD4831, IC50 = 1.5 nM), an irreversible xanthine-class MPO inhibitor advanced to Phase 2b/3 for heart failure with preserved ejection fraction [2]. Note: This comparison derives from cross-study data rather than a single head-to-head assay, representing class-level inference requiring careful interpretation of assay variability.

Myeloperoxidase Inhibitor potency Drug discovery

MPO-IN-28 Mechanism-Based Irreversible Inhibition: Functional Differentiation from Reversible Inhibitors

MPO-IN-28 functions as a mechanism-based irreversible inhibitor, requiring MPO-catalyzed oxidation of the compound itself to generate the reactive species that covalently inactivates the enzyme [1]. In the absence of hydrogen peroxide (H2O2), MPO-IN-28 at 5 μM retains 84% of residual MPO activity; upon addition of H2O2, residual activity drops to 4%, confirming the mechanism-based, H2O2-dependent nature of inhibition . The irreversible inhibition mode is quantified by a Ki value of 0.8 nM following pre-incubation with MPO enzyme . In contrast, reversible MPO inhibitors such as verdiperstat (IC50 = 630 nM) exhibit non-covalent, reversible binding kinetics [2].

Irreversible inhibitor Mechanism-based inhibition Covalent binding

MPO-IN-28 Functional Efficacy: LDL Oxidation Inhibition and Endothelial Protection Evidence

MPO-IN-28 demonstrates functional inhibition in disease-relevant assays beyond simple enzyme activity measurements. The compound inhibits MPO-mediated low-density lipoprotein (LDL) oxidation with an IC50 of 90 nM, a process implicated in atherosclerotic plaque formation . In a COVID-19 plasma model using primary human aortic endothelial cells, MPO-IN-28 treatment protected against endothelial glycocalyx degradation, as evidenced by reduced shedding of syndecan-1 and glypican-1 [1]. In the same study, AZD5904 (IC50 = 140 nM) was used as a comparator MPO inhibitor, and both compounds attenuated glycocalyx shedding [1]. MPO-IN-28 also dose-dependently inhibits MPO activity within intact neutrophils with an IC50 of 93.1 μM .

LDL oxidation Endothelial glycocalyx Atherosclerosis COVID-19

MPO-IN-28 Cellular Selectivity: Therapeutic Window Relative to Cytotoxicity

MPO-IN-28 exhibits a substantial selectivity window between MPO enzyme inhibition and cytotoxicity. In normal human dermal fibroblasts (NHDF), MPO-IN-28 inhibits cell growth with an IC50 of 17 μM following 72-hour exposure in an MTT assay [1]. This cytotoxicity IC50 is approximately 400-fold higher than the MPO enzyme inhibition IC50 of 44 nM . While cytotoxicity selectivity data for other MPO inhibitors such as verdiperstat and AZD5904 are not systematically reported in the same cellular model, this 400-fold window provides a quantitative benchmark for MPO-IN-28's safety margin in cell-based assays.

Cytotoxicity Selectivity index Therapeutic window

MPO-IN-28 Blood-Brain Barrier Permeability: Differentiation from Peripherally Restricted MPO Inhibitors

MPO-IN-28 possesses blood-brain barrier permeability characteristics, as indicated by computational and experimental assessments . This property distinguishes MPO-IN-28 from peripherally restricted MPO inhibitors such as PF-1355, which is primarily characterized for systemic vasculitic and cardiovascular applications without reported CNS penetration [1]. Verdiperstat (AZD3241) is also reported as brain-penetrant, placing it in the same CNS-accessible category as MPO-IN-28 [2]. However, MPO-IN-28 offers a substantially lower IC50 (44 nM) compared to verdiperstat (630 nM) for applications requiring both CNS access and higher target engagement potency [3]. Note: Quantitative brain-to-plasma ratio data for MPO-IN-28 is not publicly available, limiting this evidence to class-level inference.

Blood-brain barrier CNS penetration Neuroinflammation

MPO-IN-28 Defined Application Scenarios Derived from Quantitative Evidence


Atherosclerosis and LDL Oxidation Research

MPO-IN-28 is directly validated for studying MPO-mediated LDL oxidation, with a functional IC50 of 90 nM in this assay [1]. This makes the compound suitable for mechanistic investigations of atherosclerotic plaque formation, foam cell development, and interventions targeting oxidative modification of lipoproteins. Unlike verdiperstat (IC50 = 630 nM), MPO-IN-28 offers higher potency for these applications, while providing a well-characterized irreversible inhibition profile that ensures sustained target suppression [2].

Endothelial Glycocalyx and Vascular Barrier Integrity Studies

MPO-IN-28 has demonstrated functional protection of endothelial glycocalyx integrity in primary human aortic endothelial cells exposed to COVID-19 plasma [1]. In this model, both MPO-IN-28 and AZD5904 attenuated glycocalyx shedding, validating MPO-IN-28 as a tool compound for investigating MPO-mediated vascular barrier dysfunction [1]. This application is particularly relevant for sepsis, acute respiratory distress syndrome, and COVID-19-associated vasculopathy research.

Neutrophil Biology and Innate Immunity Research

MPO-IN-28 exhibits dose-dependent MPO inhibition within intact neutrophils with an IC50 of 93.1 μM [1]. This cellular activity, combined with the compound's mechanism-based irreversible inhibition profile and 400-fold selectivity window over NHDF cytotoxicity (IC50 = 17 μM) [2], positions MPO-IN-28 as a suitable tool for studying MPO function in neutrophil extracellular trap (NET) formation, phagosomal oxidative burst, and neutrophil-mediated tissue injury.

CNS Neuroinflammation Models Requiring Brain-Penetrant MPO Inhibition

MPO-IN-28 exhibits blood-brain barrier permeability [1], making it applicable for neuroinflammation research where MPO has been implicated in multiple sclerosis, Parkinson's disease, and stroke pathology. Compared to the brain-penetrant verdiperstat (IC50 = 630 nM), MPO-IN-28 offers 14-fold higher potency [2]. For studies requiring peripherally restricted MPO inhibition, PF-1355 would be the appropriate alternative .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MPO-IN-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.